Methyl 1-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate
Description
Systematic IUPAC Nomenclature and Alternative Naming Conventions
Methyl 1-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate is systematically derived from its parent pyridine ring. The numbering prioritizes the 3-carboxylate group as the principal functional group, followed by the 1-methyl and 6-oxo substituents. The tetrahydropyridine ring system is partially saturated, with double bonds at positions 1,2 and 5,6 (based on the "1,4,5,6-tetrahydro" descriptor).
Alternative names include:
- Methyl 1-methyl-2-oxo-3,4-dihydropyridine-5-carboxylate (emphasizing the dihydro-pyridine substructure).
- 3-Pyridinecarboxylic acid, 1,4,5,6-tetrahydro-1-methyl-6-oxo-, methyl ester (highlighting esterification at the carboxylic acid group).
The compound’s CAS identifier is 1934931-10-8 , and its molecular formula is C₈H₁₁NO₃ , with a molecular weight of 169.18 g/mol .
Molecular Geometry and Conformational Analysis
The tetrahydropyridine core adopts a flattened boat conformation , as observed in structurally related compounds. Key geometric features include:
- Puckering Parameters : Deviations from planarity are evident in the ring atoms. For example, in analogous tetrahydropyridines, the C1 and C4 atoms deviate by ~0.501 Å and 0.657 Å, respectively, from the mean plane defined by C2, C3, C5, and N1.
- Torsional Angles : The conformation is stabilized by alternating dihedral angles, such as C(5)–N(1)–C(1)–C(2) = 37.1° and N(1)–C(1)–C(2)–C(3) = −46.8° , which minimize steric strain.
The 6-oxo group introduces a planar region at C5–C6, while the 1-methyl and 3-carboxylate substituents occupy equatorial positions to avoid axial strain. This conformation contrasts with cyclohexane’s chair structure, where axial substituents face steric hindrance.
Tautomeric Forms and Ring-Chair Interconversions
While the compound’s 6-oxo group is fixed, tautomerism is not observed due to the absence of hydroxyl or amide groups. In contrast, related pyridone derivatives (e.g., 2-pyridone) exhibit lactam-lactim tautomerism, but this is not relevant here.
Ring-Chair Interconversions are limited due to the partial saturation and substituent distribution. The flattened boat conformation is stabilized by:
Comparative Analysis with Related Tetrahydropyridine Derivatives
Key Structural Comparisons
Structural Insights
Substituent Effects :
Electronic Differences :
Synthetic Relevance :
- The target compound’s structure suggests utility in synthesizing bioactive molecules, leveraging the tetrahydropyridine scaffold for drug design.
Properties
IUPAC Name |
methyl 1-methyl-2-oxo-3,4-dihydropyridine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-9-5-6(8(11)12-2)3-4-7(9)10/h5H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDTYNQPXZMDEIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(CCC1=O)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-pyridinecarboxylic acid derivatives with methylating agents in the presence of a base. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Oxidation of the Tetrahydropyridine Ring
The compound undergoes dehydrogenation to form aromatic pyridine derivatives under oxidizing conditions. For example:
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Reagent : 2,3-Dicyano-5,6-dichloro-1,4-benzoquinone (DDQ)
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Outcome : Conversion to the corresponding pyridine derivative (yield: ~62%).
This reaction proceeds via radical intermediates, followed by intramolecular cyclization to eliminate hydrogen atoms from the tetrahydropyridine ring .
Nucleophilic Substitution at the Ester Group
The methyl ester group participates in nucleophilic acyl substitution reactions. For instance:
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Reagent : Hydrazines or hydroxylamine
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Outcome : Formation of hydrazides or hydroxamic acids.
Example Reaction Pathway :
This reaction is critical for synthesizing bioactive analogs, such as dihydropyrazolones .
Cyclization and Heterocycle Formation
The compound serves as a precursor for synthesizing fused heterocycles. Key reactions include:
Isoxazole Formation
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Reagent : Hydroxylamine hydrochloride
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Outcome : Intramolecular cyclization generates isoxazole-containing derivatives.
Dihydropyridone Derivatives
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Reagent : -Dimethylformamide dimethyl acetal
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Outcome : Formation of ethenyl-substituted dihydropyridones.
Functional Group Interconversion
The keto and ester groups enable further transformations:
Hydrolysis of the Ester
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Reagent : Aqueous HCl or NaOH
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Outcome : Conversion to the carboxylic acid derivative.
Reduction of the Keto Group
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Reagent : Sodium borohydride (NaBH)
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Outcome : Formation of a secondary alcohol.
Electrophilic Aromatic Substitution
The aromatic ring (after dehydrogenation) undergoes electrophilic substitution:
| Reaction Type | Reagent | Conditions | Product | Yield |
|---|---|---|---|---|
| Nitration | HNO/HSO | 0–5°C, 2 hours | Nitro-substituted pyridine | 45–50% |
| Sulfonation | SO/HSO | 100°C, 4 hours | Sulfonic acid derivative | 55–60% |
Radical Bromination
The tetrahydropyridine ring undergoes bromination at the α-position relative to the keto group:
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Reagent : -Bromosuccinimide (NBS)
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Outcome : Monobrominated intermediate, which cyclizes to form γ-lactones.
Mechanistic Insights
-
Oxidation : Proceeds via a radical mechanism, with DDQ abstracting hydrogen atoms from the tetrahydropyridine ring .
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Nucleophilic Substitution : The ester’s carbonyl carbon is susceptible to attack by nucleophiles (e.g., hydrazines), forming stable tetrahedral intermediates .
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Cyclization : Acidic or basic conditions facilitate intramolecular attack by nucleophilic groups (e.g., -NH), leading to fused heterocycles .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of Methyl 1-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate is with a molecular weight of approximately 155.16 g/mol. The compound features a tetrahydropyridine ring which is known for its diverse reactivity and potential therapeutic applications.
Pharmacological Applications
- Antioxidant Properties : Research indicates that derivatives of tetrahydropyridines exhibit antioxidant activity. This property is crucial in the development of compounds aimed at reducing oxidative stress in various diseases, including neurodegenerative disorders .
- Antimicrobial Activity : Studies have shown that tetrahydropyridine derivatives possess antimicrobial properties. These compounds can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antibiotics .
- Anticancer Activity : There is emerging evidence that certain tetrahydropyridine derivatives can induce apoptosis in cancer cells. This activity is linked to their ability to modulate various signaling pathways involved in cell proliferation and survival .
- Cognitive Enhancers : Some tetrahydropyridine derivatives have been investigated for their potential as cognitive enhancers. They may act as acetylcholinesterase inhibitors, which are beneficial in treating conditions like Alzheimer's disease by increasing acetylcholine levels in the brain .
- Dopamine Receptor Agonists : Tetrahydropyridines are recognized for their interaction with dopamine receptors. Compounds like Droperidol are used clinically as antipsychotics and sedatives due to their agonistic effects on dopamine receptors .
Synthesis and Derivatives
The synthesis of Methyl 1-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate typically involves multi-step organic reactions that can include cyclization processes and functional group modifications. The ability to modify the structure leads to a variety of derivatives that can be tailored for specific biological activities.
Case Study 1: Antioxidant Activity
In a study focusing on the antioxidant properties of tetrahydropyridine derivatives, it was found that specific modifications to the methyl group enhanced the radical scavenging ability of the compound. This suggests potential applications in formulating dietary supplements aimed at combating oxidative stress-related diseases.
Case Study 2: Antimicrobial Efficacy
Research conducted on a series of tetrahydropyridine derivatives showed promising results against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The study highlighted the importance of structural modifications in enhancing antimicrobial potency.
Case Study 3: Neuroprotective Effects
A recent investigation into the neuroprotective effects of methyl tetrahydropyridines demonstrated their ability to protect neuronal cells from apoptosis induced by oxidative stress. This positions these compounds as potential therapeutic agents for neurodegenerative diseases.
Mechanism of Action
The mechanism of action of Methyl 1-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may block the activity of inflammatory mediators, thereby exhibiting anti-inflammatory properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at the 1-Position
The 1-position substituent significantly influences synthetic accessibility and biological properties:
- Key Insight : Bulkier substituents (e.g., benzyl or hydroxy-phenylethyl) reduce synthetic yields compared to smaller groups like methyl, likely due to steric hindrance during aza-annulation reactions .
Substituent Variations at the 4- and 5-Positions
Aromatic or electron-withdrawing groups at the 4- and 5-positions enhance structural complexity and modulate reactivity:
- Key Insight: Electron-rich groups (e.g., dimethylamino-phenyl) or aromatic substituents (e.g., thiophenyl) improve enantioselectivity in asymmetric syntheses, with ee values up to 94% . Chlorinated analogs exhibit higher molecular weights (e.g., 349.86 g/mol for 3-chlorophenyl derivative) , which may enhance lipophilicity for drug delivery.
Functional Group Modifications
2.3.1 Ester Group Variations
Replacing the methyl ester with ethyl or benzyl esters alters solubility and metabolic stability:
- Key Insight : Ethyl esters with trifluoromethyl groups (e.g., ) increase molecular weight and may improve blood-brain barrier penetration compared to methyl esters.
2.3.2 Ketone and Amino Modifications
Addition of amino groups or ketone repositioning impacts biological activity:
- Key Insight : The position of the ketone (e.g., 6-oxo in the target compound vs. 3-oxo in arecoline) dictates biological activity. MPTP’s lack of an ester group and phenyl substitution correlates with neurotoxic effects .
Aza-Annulation Reactions
The target compound’s analogs are often synthesized via aza-annulation. For example:
- Methyl 6-oxo-1-benzyl-1,4,5,6-tetrahydropyridine-3-carboxylate is prepared via aza-annulation of β-enamino esters with acryloyl chloride (53% yield) .
- Methyl (S)-1-(2-hydroxy-1-phenylethyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate involves condensation of protected amino alcohols with methyl propiolate, followed by deprotection (45% yield) .
Physical and Spectroscopic Properties
Biological Activity
Methyl 1-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate (CAS No. 1934931-10-8) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
Key Properties:
Mechanisms of Biological Activity
Research indicates that methyl 1-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate exhibits various biological activities primarily through its interaction with specific biological targets:
- Enzyme Inhibition:
- Neuroprotective Effects:
- Cytotoxicity Against Cancer Cells:
Case Studies and Research Findings
Several studies have investigated the biological activity of methyl 1-methyl-6-oxo-1,4,5,6-tetrahydropyridine derivatives:
Detailed Findings from Selected Studies
-
Neuroprotective Study:
- In vitro experiments indicated that treatment with methyl tetrahydropyridine derivatives resulted in a significant reduction in reactive oxygen species (ROS) production in neuronal cell cultures exposed to oxidative stressors.
-
Enzyme Interaction Analysis:
- The compound's interaction with cytochrome P450 was assessed using rat liver microsomes, revealing a modulation of metabolic pathways that could influence pharmacokinetics of co-administered drugs.
- Cytotoxicity Assessment:
Q & A
(Basic) What are the common synthetic routes for Methyl 1-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate?
Methodological Answer:
Synthesis typically involves cyclization or functional group transformations. For example, microwave-assisted methods (e.g., irradiating a mixture of precursors in xylene at 250 W for 10 minutes) can yield high-purity products by accelerating reaction kinetics . Alternative routes include catalytic asymmetric desymmetrization using organocatalysts like chiral phosphines, which enable enantioselective synthesis of tetrahydropyridine derivatives . Key steps include:
- Starting with alkyl 6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate precursors.
- Employing thiourea (Lawesson’s reagent) for thioamide formation under controlled conditions.
- Purification via precipitation with cool ether or column chromatography.
(Basic) How is the structure of this compound characterized using spectroscopic methods?
Methodological Answer:
Nuclear Magnetic Resonance (NMR) spectroscopy is critical. For example:
- ¹H NMR : Signals at δ 2.44 ppm (singlet, CH₃ group) and δ 2.76 ppm (ABX coupling for tetrahydropyridine protons) confirm ring substitution patterns .
- ¹³C NMR : Carbonyl resonances near 165-170 ppm indicate ester and ketone functionalities.
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 169 for related derivatives) validate the molecular formula .
(Advanced) What catalytic strategies enable asymmetric synthesis of tetrahydropyridine derivatives?
Methodological Answer:
Chiral organocatalysts, such as cinchona alkaloids or phosphine-based catalysts, facilitate enantioselective annulation. For example:
- Phosphine-Catalyzed [4+2] Annulation : Combines allenes and imines to form tetrahydropyridine rings with >90% enantiomeric excess (ee) .
- Brønsted Acid Catalysis : Protonates substrates to control stereochemistry during desymmetrization .
- Phase-Transfer Catalysis : Uses quaternary ammonium salts to enhance reaction rates in biphasic systems .
(Advanced) How do structural modifications influence biological activity in neurological studies?
Methodological Answer:
Substituents on the tetrahydropyridine ring modulate interactions with biological targets. For instance:
- Neurotoxicity : The 1-methyl-4-phenyl derivative (MPTP) induces Parkinsonism via selective dopaminergic neuron damage, highlighting the role of lipophilic substituents in crossing the blood-brain barrier .
- Muscarinic Receptor Binding : Arecoline derivatives (e.g., methyl 1-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate) act as partial agonists at acetylcholine receptors, suggesting potential for PET tracer development when radiolabeled .
(Advanced) How can researchers address gaps in physical-chemical property data for this compound?
Methodological Answer:
When literature data are lacking (e.g., melting point, solubility):
- Computational Modeling : Use density functional theory (DFT) to predict properties like LogP (lipophilicity) and pKa .
- Experimental Validation : Perform differential scanning calorimetry (DSC) for thermal stability and HPLC for purity assessment.
- Interpolation from Analogues : Compare with structurally similar compounds (e.g., ethyl 6-oxo-2-trifluoromethyl derivatives) to estimate reactivity and stability .
(Basic) What safety precautions are recommended for handling this compound?
Methodological Answer:
Based on SDS data for related compounds:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of aerosols or dust.
- Storage : Keep at 2–8°C in airtight containers to prevent degradation .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
(Advanced) What computational methods predict reactivity and stability?
Methodological Answer:
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic/nucleophilic attack .
- Molecular Dynamics (MD) : Simulate solvation effects and conformational stability in aqueous or organic media.
- QSAR Models : Corrogate substituent effects (e.g., electron-withdrawing groups like CF₃) with biological activity .
(Advanced) How are tetrahydropyridine derivatives used in PET radiotracer development?
Methodological Answer:
- Radiolabeling : Introduce ¹¹C or ¹⁸F isotopes into the methyl ester or aryl substituents for in vivo imaging .
- Target Specificity : Modify substituents to enhance binding to muscarinic (M1) or nicotinic receptors, enabling visualization of neurodegenerative pathologies .
- Metabolic Stability : Optimize lipophilicity (LogP ~1–3) to balance brain penetration and clearance rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
